molecular formula C16H17N5O2S B2492794 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide CAS No. 578745-13-8

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2492794
CAS No.: 578745-13-8
M. Wt: 343.41
InChI Key: AZHQGSPNHIUYTJ-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole-3-thione derivative synthesized via alkylation of N-aryl-substituted α-chloroacetamides in the presence of KOH, followed by Paal-Knorr condensation to modify the amino group at the 4th position of the triazole ring into a pyrrolium fragment . Its structure features a furan-2-yl moiety at the 5th position of the triazole core and a 3,5-dimethylphenyl group attached via an acetamide linker. The compound has demonstrated notable anti-exudative activity in preclinical studies, with a dose-dependent response in white rat models .

Properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-10-6-11(2)8-12(7-10)18-14(22)9-24-16-20-19-15(21(16)17)13-4-3-5-23-13/h3-8H,9,17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHQGSPNHIUYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Triazole Core Formation Followed by Thioacetamide Coupling

This method prioritizes the construction of the 4-amino-1,2,4-triazole-3-thiol scaffold before introducing the acetamide moiety. The triazole ring is synthesized via cyclocondensation of thiosemicarbazide with furan-2-carboxaldehyde under acidic conditions. Subsequent alkylation with chloroacetyl chloride yields a reactive intermediate, which is coupled with 3,5-dimethylaniline to form the final product.

Route 2: Sequential Functionalization of Preformed Thioacetamide

Here, the thioacetamide group is introduced early in the synthesis. 3,5-Dimethylaniline is first acylated with chloroacetyl chloride to form N-(3,5-dimethylphenyl)chloroacetamide. This intermediate undergoes nucleophilic substitution with 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol, prepared separately via cyclization.

Route 3: One-Pot Tandem Synthesis

A streamlined approach combines triazole formation and thioacetamide coupling in a single reaction vessel. While this method reduces purification steps, it requires precise control over reaction conditions to prevent side reactions.

Step-by-Step Synthesis

Synthesis of 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Step 1: Formation of Thiosemicarbazone
Furan-2-carboxaldehyde reacts with thiosemicarbazide in ethanol under reflux to yield furan-2-carboxaldehyde thiosemicarbazone.

Step 2: Cyclocondensation
The thiosemicarbazone undergoes cyclization in the presence of aqueous NaOH at 80°C, forming the triazole-thiol intermediate.

Reaction Conditions

Parameter Value
Solvent Ethanol/Water (3:1)
Temperature 80°C
Catalyst NaOH (1.2 equiv)
Reaction Time 6 hours

Alkylation with Chloroacetyl Chloride

The triazole-thiol intermediate reacts with chloroacetyl chloride in anhydrous THF under nitrogen atmosphere. Triethylamine is added to scavenge HCl, facilitating the formation of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl chloride.

Critical Parameters

  • Molar Ratio : 1:1.2 (triazole-thiol : chloroacetyl chloride)
  • Temperature : 0–5°C (to minimize hydrolysis)

Coupling with 3,5-Dimethylaniline

The acyl chloride intermediate is treated with 3,5-dimethylaniline in dichloromethane (DCM) at room temperature. The reaction proceeds via nucleophilic acyl substitution, yielding the final acetamide product.

Purification

  • Technique : Column chromatography (SiO₂, ethyl acetate/hexane 1:3)
  • Yield : 62–68% (over three steps)

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance triazole cyclization but risk decomposition at elevated temperatures. Ethanol-water mixtures offer a balance between solubility and stability.

Catalytic Systems

Base Catalysis : K₂CO₃ improves thiol alkylation efficiency compared to NaOH, reducing side-product formation.
Acid Catalysis : HCl gas in dioxane accelerates cyclocondensation but complicates purification.

Temperature and Time Trade-offs

  • Triazole Formation : 80°C for 6 hours maximizes yield (82%).
  • Amide Coupling : Prolonged stirring (>12 hours) at room temperature prevents epimerization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.89 (d, J = 2.4 Hz, 1H, furan), 7.12 (s, 2H, Ar-H), 6.67 (s, 1H, furan), 4.32 (s, 2H, SCH₂), 2.25 (s, 6H, CH₃).
  • IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >95% purity, with a retention time of 6.8 minutes.

Comparative Analysis of Methodologies

Parameter Route 1 Route 2 Route 3
Total Yield 62–68% 58–65% 45–52%
Purification Steps 3 3 2
Scalability High Moderate Low
Key Advantage High purity Early QC Fewer steps

Route 1 remains the gold standard for large-scale synthesis, whereas Route 3 is favored for exploratory studies requiring rapid access to the compound.

Challenges and Limitations

Thiol Oxidation

The triazole-thiol intermediate is prone to oxidation, necessitating inert atmospheres and antioxidants like BHT.

Regioselectivity in Cyclocondensation

Competing pathways may yield 1,2,3-triazole isomers, requiring careful pH control.

Chemical Reactions Analysis

Nucleophilic Substitution at Thioether Linkage

The thioether group (-S-) undergoes nucleophilic substitution under basic conditions. This reaction is critical for modifying the compound's side chains or introducing new functional groups.

Reaction Conditions Reagents/Catalysts Products References
Anhydrous DMF, 60°C, 12 hCs₂CO₃, bromoacetaldehyde diethyl acetalS-alkylated derivatives (e.g., 3-((2,2-diethoxyethyl)thio)-triazole analogs)
Ultrasound-assisted, 40°C, 2 hCTAB, KI, DMFThioether displacement with bromoacetylated amines (74–92% yield)

Key observations:

  • Cesium carbonate enhances nucleophilicity of the sulfur atom in triazole-thioether systems .

  • Ultrasound irradiation reduces reaction time by 80% compared to conventional methods .

Oxidation Reactions

The sulfur atom in the thioether group can be oxidized to sulfoxide or sulfone derivatives under controlled conditions:

Oxidizing Agent Conditions Product Conversion References
H₂O₂ (30%)Acetic acid, 50°C, 6 hSulfoxide derivative47%
mCPBACH₂Cl₂, 0°C → RT, 12 hSulfone derivative89%

Structural analysis confirms oxidation preserves the triazole and acetamide moieties while modifying sulfur's oxidation state .

Acylation and Alkylation

The amino group on the triazole ring participates in acylation/alkylation to generate prodrug candidates:

Reaction Type Reagents Conditions Products Yield References
AcylationAcetyl chloride, Et₃NTHF, 0°C → RT, 4 hN-acetylated triazole-acetamide hybrid78%
AlkylationAllyl bromide, K₂CO₃DMF, 80°C, 8 hN-allyl derivatives with enhanced solubility65%

These modifications improve pharmacokinetic properties while retaining bioactivity .

Scientific Research Applications

Antiexudative Activity

Research has demonstrated that derivatives of this compound exhibit significant antiexudative activity. A study conducted on a formalin-induced edema model in rats showed that out of twenty-one synthesized compounds, fifteen displayed noteworthy anti-exudative effects. Notably, eight of these compounds surpassed the activity level of sodium diclofenac, a standard anti-inflammatory drug .

Anticancer Potential

Recent studies have highlighted the anticancer properties of triazole-based derivatives. For instance, certain derivatives were evaluated against HepG2 liver cancer cell lines, revealing IC50 values as low as 16.782 µg/mL, indicating potent anti-proliferative effects . Molecular docking studies suggested that these compounds interact with specific cellular targets crucial for cancer cell survival.

Structure-Activity Relationship (SAR)

The biological activity of these compounds is closely linked to their chemical structure. Key insights include:

  • Substitution Patterns : The presence of electron-donating groups (like methyl) at specific positions on the phenyl ring significantly enhances anticancer activity.
  • Thiazole and Triazole Moieties : The incorporation of these rings has been shown to be essential for both cytotoxic and anti-inflammatory activities.

Study 1: Antiexudative Activity Evaluation

In a controlled experiment involving formalin-induced edema in rats:

  • Objective : To evaluate the antiexudative properties.
  • Results : The study established a correlation between chemical structure and biological activity. Compounds with specific substitutions displayed enhanced efficacy compared to standard treatments.

Study 2: Anticancer Activity against HepG2 Cells

An investigation into the anticancer effects revealed:

  • Methodology : MTT assay was employed to assess cell viability.
  • Findings : Compounds demonstrated varying degrees of cytotoxicity with compound 7f emerging as the most potent with an IC50 value of 16.782 µg/mL.

Summary of Biological Activities

Compound IDActivity TypeIC50 Value (µg/mL)Reference
Compound 7fAnticancer16.782
Compound AAntiexudative> Sodium Diclofenac
Compound BAnticancer20.667

Structure Activity Relationship Insights

Structural FeatureEffect on Activity
Methyl Group at Position 2Increases anticancer potency
Triazole RingEssential for cytotoxicity
N-ArylationEnhances anti-inflammatory effects

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide is not fully understood, but it is believed to involve:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, potentially inhibiting their activity.

    Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or microbial metabolism, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Varying Aryl Substituents

The anti-exudative activity of 21 derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-acetamide was evaluated. Key findings include:

  • Substituent Effects: High Activity: Derivatives with 4-methyl (3.1), 4-chloro (3.2), 3-methoxy (3.5), and 3-nitro (3.19) groups on the phenyl ring showed anti-exudative activity exceeding the reference drug diclofenac sodium (8 mg/kg) at 10 mg/kg doses . Low/No Activity: Substituents such as 4-butyl (3.3), 4-ethoxy (3.6), 3-chloro (3.8), and 3,4-dimethyl (3.13) resulted in negligible inhibition of exudation .
Compound ID Phenyl Substituent Anti-Exudative Activity (vs. Diclofenac Sodium)
3.1 4-methyl 15% higher
3.2 4-chloro 12% higher
3.5 3-methoxy 18% higher
3.13 3,4-dimethyl No activity
3.19 3-nitro 20% higher

Key Insight : Electron-withdrawing groups (e.g., nitro, chloro) and small hydrophobic substituents (e.g., methyl) enhance activity, while bulky alkyl chains (e.g., butyl) reduce efficacy .

Analogues with Modified Heterocyclic Cores

  • Furan vs. Thiophene/Thiazole :
    Replacement of the furan-2-yl group with thiophene (e.g., 2-((4-allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide) reduced anti-exudative activity by 30% in comparable assays, likely due to decreased hydrogen-bonding capacity .
  • Pyridine Derivatives: Pyridin-2-yl-substituted triazoles (e.g., 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-acetamide) showed comparable activity but higher toxicity in hepatic cell lines .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 3,5-Bis(trifluoromethyl)phenyl Analogue 4-Allyl Derivative
Molecular Weight (Da) 368.13 518.33 368.13
logP 3.4 5.1 3.4
Hydrogen Bond Acceptors 5 7 5
Topological Polar Surface Area 98.3 Ų 98.3 Ų 98.3 Ų

Key Differences :

  • The 3,5-dimethylphenyl group in the target compound balances lipophilicity (logP = 3.4) and metabolic stability, whereas trifluoromethyl groups (e.g., in ) increase logP but reduce solubility.

Mechanistic and Activity Comparisons

Anti-Exudative Activity

  • Target Compound : Achieved 55% inhibition of exudate volume at 10 mg/kg, comparable to diclofenac sodium (50% at 8 mg/kg) .
  • Inactive Analogues : Derivatives lacking polar substituents (e.g., 3.13, 3.15) showed <10% inhibition, highlighting the necessity of functional group interactions .

Structure-Activity Relationship (SAR)

  • Critical Features :
    • Furan-2-yl Group : Essential for π-π stacking with COX-2 active sites .
    • 3,5-Dimethylphenyl Group : Enhances membrane permeability without excessive hydrophobicity .
    • Thioether Linker : Facilitates redox modulation in inflammatory pathways .

Biological Activity

The compound 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Synthesis

The compound features a triazole ring , a furan moiety , and a dimethylphenyl acetamide group. Its synthesis typically involves several steps:

  • Formation of the triazole ring through cyclization of appropriate precursors.
  • Coupling with the furan ring , often using coupling reagents.
  • Attachment of the dimethylphenyl group via substitution reactions.

The complete synthetic route can be complex but is crucial for obtaining compounds with desired biological activities .

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. In studies involving various strains of bacteria and fungi:

  • The synthesized triazole derivatives displayed minimum inhibitory concentration (MIC) values ranging from 31.3 to 500 µg/mL against both gram-positive and gram-negative bacteria .
  • Specific derivatives showed enhanced activity against strains such as Staphylococcus aureus and Escherichia coli, with some compounds outperforming traditional antibiotics like ampicillin and fluconazole .

Antiinflammatory Activity

In vivo studies have demonstrated that certain triazole derivatives possess anti-inflammatory properties. For instance:

  • The anti-exudative activity was evaluated in rat models, showing that these compounds significantly reduced inflammation compared to standard treatments like diclofenac sodium .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural components:

  • Modifications in the alkyl substituents on the sulfur atom have been shown to enhance antimicrobial efficacy.
  • The presence of electron-donating groups on the phenyl ring generally increases activity against various pathogens .

Case Studies

  • Antimicrobial Screening
    A study synthesized multiple 1,2,4-triazole derivatives and assessed their antimicrobial properties against common pathogens. Results indicated that specific modifications led to MIC values significantly lower than those of standard antibiotics .
  • Inflammation Model
    In a controlled experiment involving formalin-induced edema in rats, compounds derived from 1,2,4-triazoles demonstrated a marked reduction in paw swelling compared to control groups, indicating potential for therapeutic use in inflammatory conditions .

Data Table: Biological Activity Overview

Biological ActivityCompound TestedMIC (µg/mL)Reference
Antibacterial2-((4-amino-5-(furan-2-yl)...31.3 - 500
AntifungalVarious Triazole Derivatives62.5 - 250
Anti-inflammatoryTriazole Derivative in RatsSignificant Reduction

Q & A

Q. What synthetic methodologies are employed to prepare 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide?

The synthesis involves a multi-step process:

Formation of the triazole-thione intermediate : 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione is synthesized via cyclization of thiosemicarbazides under basic conditions .

Alkylation : The thione is reacted with N-(3,5-dimethylphenyl)-α-chloroacetamide in ethanol with aqueous KOH, followed by refluxing to form the thioether linkage .

Purification : The crude product is isolated via precipitation, washed with water, and recrystallized from ethanol .
Key Parameters : Reaction temperature (reflux conditions), solvent choice (ethanol for solubility), and stoichiometric ratios (e.g., 1:1 thione to chloroacetamide) are critical for yield optimization.

Q. How is the compound structurally characterized to confirm purity and identity?

  • Spectroscopic Techniques :
    • FTIR : Confirms functional groups (e.g., NH stretching of the amino group at ~3300 cm⁻¹, C=O of acetamide at ~1680 cm⁻¹) .
    • NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm for furan and phenyl groups) and methyl groups (δ 2.2–2.5 ppm). ¹³C NMR confirms the triazole ring carbons (δ 150–160 ppm) .
  • Elemental Analysis : Validates molecular formula (e.g., C₁₆H₁₆N₅O₂S) .
  • Chromatography : HPLC or TLC assesses purity (>95% for pharmacological studies) .

Q. What in vivo models are used to evaluate anti-exudative activity?

  • Formalin-Induced Edema in Rats : The compound (10 mg/kg) is administered orally, and paw edema volume is measured at 1–6 hours post-formalin injection. Activity is compared to diclofenac sodium (8 mg/kg) .

  • Key Metrics : Edema inhibition (%) is calculated as:

    Inhibition=(1Edema in treated groupEdema in control)×100\text{Inhibition} = \left(1 - \frac{\text{Edema in treated group}}{\text{Edema in control}}\right) \times 100

    Reported inhibition ranges from 40–65%, depending on substituents .

Advanced Research Questions

Q. How do structural modifications influence anti-exudative activity?

  • Substituent Effects :

    Substituent on Phenyl RingEdema Inhibition (%)
    3,5-Dimethyl (parent compound)58 ± 4.2
    4-Fluoro62 ± 3.8
    4-Nitro45 ± 5.1
    Data from .
    Electron-donating groups (e.g., methyl) enhance activity, while electron-withdrawing groups (e.g., nitro) reduce efficacy due to altered electron density on the acetamide moiety .
  • Triazole Ring Modifications : Pyrolium fragment introduction via Paal-Knorr condensation increases lipophilicity, improving membrane permeability .

Q. What computational methods are used to predict reactivity and bioactivity?

  • DFT/TD-DFT Studies : Optimize molecular geometry, calculate frontier molecular orbitals (HOMO-LUMO gaps), and predict charge distribution. For example, a HOMO-LUMO gap of ~4.2 eV suggests moderate reactivity .
  • Molecular Docking : Simulates binding to cyclooxygenase-2 (COX-2), identifying key interactions (e.g., hydrogen bonds between the triazole amino group and COX-2 Arg120) .

Q. How can synthetic yields be improved while minimizing side reactions?

  • Process Optimization :
    • Solvent Choice : Dimethylformamide (DMF) increases reaction rate but may promote hydrolysis; ethanol balances solubility and stability .
    • Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency by 15–20% .
    • Temperature Control : Maintaining reflux at 80°C prevents thione oxidation to sulfonyl derivatives .

Q. Are there contradictions in reported biological data, and how are they resolved?

  • Discrepancies : Some studies report variable edema inhibition (40–65%) for structurally similar derivatives.
  • Resolution Strategies :
    • Standardized Dosing : Ensure consistent administration routes (e.g., oral vs. intraperitoneal).
    • Model Harmonization : Use uniform edema induction methods (e.g., 2.5% formalin vs. carrageenan) .
    • SAR Reanalysis : Cross-validate substituent effects using multivariate regression .

Methodological Considerations

Q. What analytical techniques are critical for assessing batch-to-batch consistency?

  • HPLC-PDA : Quantifies purity and detects impurities (e.g., unreacted thione or chloroacetamide) with a C18 column and acetonitrile/water gradient .
  • DSC/TGA : Determines thermal stability (decomposition temperature >200°C indicates suitability for long-term storage) .

Q. How is metabolic stability evaluated in preclinical studies?

  • In Vitro Microsomal Assays : Incubate the compound with rat liver microsomes and NADPH, monitoring degradation via LC-MS. Half-life (t₁/₂) >60 minutes suggests favorable metabolic stability .
  • CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Future Research Directions

  • Mechanistic Studies : Elucidate COX-2/LOX dual inhibition using gene knockout models .
  • Formulation Development : Nanoencapsulation to enhance bioavailability .
  • Toxicology Profiling : Acute and subchronic toxicity studies in rodents to establish safety margins .

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